![molecular formula C10H8N2 B1312812 1-methyl-1H-indole-5-carbonitrile CAS No. 91634-11-6](/img/structure/B1312812.png)
1-methyl-1H-indole-5-carbonitrile
Overview
Description
1-Methyl-1H-indole-5-carbonitrile is a chemical compound with the CAS Number: 91634-11-6 and a molecular weight of 156.19 . It is a solid substance stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 1-methyl-1H-indole-5-carbonitrile involves the use of 5-cyanoindole and iodomethane . The reaction conditions include a temperature of 20°C and a reaction time of 1 hour . The yield of the reaction varies depending on the conditions, with yields reported from 68% to 93.6% .Molecular Structure Analysis
The linear formula of 1-methyl-1H-indole-5-carbonitrile is C10H8N2 . The InChI code is 1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3 .Chemical Reactions Analysis
1-Methyl-1H-indole-5-carbonitrile can be used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction . It can also be used for the chemoselective and regioselective preparation of benzoyl indoles .Physical And Chemical Properties Analysis
1-Methyl-1H-indole-5-carbonitrile has a boiling point of 327.8°C at 760 mmHg and a melting point of 72°C . It is a solid substance that should be stored in a dark place at room temperature .Scientific Research Applications
Synthesis of Dihydroisoquinolines
1-Methyl-1H-indole-5-carbonitrile is used as a reactant for the parallel synthesis of dihydroisoquinolines through a silver and L-proline co-catalyzed three-component coupling reaction. This process is significant in medicinal chemistry for creating complex molecular structures found in various therapeutic agents .
Development of PPARα/γ Dual Agonists
The compound serves in the preparation of novel PPARα/γ dual agonists, which are potential treatments for metabolic syndrome and insulin-dependent diabetes mellitus (IDDM). These agonists play a role in regulating lipid and glucose metabolism, which is crucial for managing these conditions .
Chemoselective Preparation of Benzoyl Indoles
It is also involved in the chemoselective and regioselective preparation of benzoyl indoles. Benzoyl indoles have various applications, including serving as intermediates in organic synthesis and possessing biological activities relevant to pharmaceutical research .
Ring-Expansion Reaction to Form Cyclopenta[c]quinolines
Another application is in the palladium-catalyzed ring-expansion reaction of alkynes to form 4,5-dihydrocyclopenta[c]quinolines using O2 as the oxidant. These compounds have garnered interest due to their presence in natural products and pharmaceuticals .
5. Hydroarylation of Alkynes to Produce Vinylindoles The compound is used for hydroarylation of alkynes to produce vinylindoles using an indium bromide catalyst. Vinylindoles are valuable intermediates in organic synthesis and have been explored for their potential biological activities .
Computational Chemistry Simulations
1-Methyl-1H-indole-5-carbonitrile information, including NMR, HPLC, LC-MS, UPLC data, can be utilized in computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for simulation visualizations .
Safety And Hazards
Future Directions
Indole derivatives, including 1-methyl-1H-indole-5-carbonitrile, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various diseases has attracted increasing attention in recent years .
properties
IUPAC Name |
1-methylindole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZZFEHAJOLDEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465001 | |
Record name | 1-methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indole-5-carbonitrile | |
CAS RN |
91634-11-6 | |
Record name | 1-methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91634-11-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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